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molecular formula C14H20N2O4 B1505961 tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate CAS No. 959636-64-7

tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate

Cat. No. B1505961
M. Wt: 280.32 g/mol
InChI Key: MLEMVVFYMMWVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897595B2

Procedure details

Ethyl diazoacetate (66.72 mmol, 6.93 ml) and BF3Et2O (56.45 mmol, 7.09 ml) were simultaneously, but independently added during several minutes to a stirred solution of tbutyl 4-oxopiperidine-1-carboxylate (51.32 mmol, 10.21 g) in anhydrous diethyl ether (50 ml) at −10° C. The mixture was stirred for an additional 3 hours while being allowed to warm to room temperature. Aqueous K2CO3 was added dropwise to the stirred mixture until gaseous evolution ceased. The reaction mixture was parted between ether and water. The organic layer was dried and concentrated in vacuo to afford 14.17 g (97%) of 1-tert-butyl 4-ethyl 5-hydroxy-2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate. A mixture of 1-tert-butyl 4-ethyl 5-hydroxy-2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate (17.61 mmol, 5.02 g), MeOH (45 ml) and NH4OAc (176.1 mmol, 13.57 g) was stirred at room temperature until the starting material totally disappeared (˜12 h). The reaction mixture was then concentrated under reduced pressure and re-dissolved in DCM. Extraction wit sat. aq. NaHCO3 was followed by drying and concentration in vacuo to furnish 4.98 g (99%) of 1-tert-butyl 4-ethyl 5-amino-2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate. 1H-NMR (CDCl3) δ 4.15 (2H), 3.55 (2H), 3.41 (2H), 2.59 (2H), 2.48 (2H), 1.46 (9H), 1.28 (3H) ppm. Ethyl malonyl chloride (7.76 mmol, 0.975 ml) was added dropwise over several minutes to a stirred solution of 1-tert-butyl 4-ethyl 5-amino-2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate (7.05 mmol, 2.00 g) and Et3N (14.10 mmol, 1.97 ml) in DCM (34 ml) at 0° C. After 2 h of stirring, the suspension was concentrated under reduced pressure, diluted with EtOAc and successively washed with sat. aq. NaHCO3, H2O and brine. The organic layer was dried and concentrated to give a viscous oil. The crude material was dissolved in EtOH (35 ml) and then treated with NaOEt (21.16 mmol, 1.44 g) for 3 h at room temperature. EtOH was evaporated to give the sodium salt of the desired product which was washed several times with 20% EtOAc/hexanes. The crude sodium salt was diluted with water, acidified with 2 N HCl (pH 7) and extracted with EtOAc. The organic layer was dried and concentrated in vacuo to give 1.12 g (45%) of 7-tert-butyl 3-ethyl 4-hydroxy-2-oxo-1,2,5,6,8,9-hexahydro-7H-pyrido[2,3-d]azepine-3,7-dicarboxylate. 1H-NMR (CDCl3) δ 13.97 (1H), 12.21 (1H), 4.46 (2H), 3.67 (2H), 3.57 (2H), 2.94 (2H), 2.84 (2H), 1.51 (9 H), 1.45 (3 H) ppm. 2 N NaOH (13 ml) was added to 7-tert-butyl 3-ethyl 4-hydroxy-2-oxo-1,2,5,6,8,9-hexahydro-7H-pyrido[2,3-d]azepine-3,7-dicarboxylate (0.95 g, 2.70 mmol) and the reaction mixture was heated to reflux for 3 h. After cooling to room temperature and acidifying to pH 0, the mixture was extracted with EtOAc. The organic layer was dried over Na2SO4 and concentrated under reduced pressure to give 757 mg (99%) of tert-butyl 4-hydroxy-2-oxo-1,2,5,6,8,9-hexahydro-7H-pyrido[2,3-d]azepine-7-carboxylate. 1H-NMR (DMSO-d6) δ 10.81 (1H), 10.68 (1H), 5.50 (1H), 3.48 (2H), 3.39 (2H), 2.72 (2H), 2.60 (2H), 1.42 (9 H) ppm.
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Name
7-tert-butyl 3-ethyl 4-hydroxy-2-oxo-1,2,5,6,8,9-hexahydro-7H-pyrido[2,3-d]azepine-3,7-dicarboxylate
Quantity
0.95 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[C:14]2[CH2:13][CH2:12][N:11]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:10][CH2:9][C:8]=2[NH:7][C:6](=[O:22])[C:5]=1C(OCC)=O>>[OH:3][C:4]1[C:14]2[CH2:13][CH2:12][N:11]([C:15]([O:17][C:18]([CH3:20])([CH3:19])[CH3:21])=[O:16])[CH2:10][CH2:9][C:8]=2[NH:7][C:6](=[O:22])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
7-tert-butyl 3-ethyl 4-hydroxy-2-oxo-1,2,5,6,8,9-hexahydro-7H-pyrido[2,3-d]azepine-3,7-dicarboxylate
Quantity
0.95 g
Type
reactant
Smiles
OC1=C(C(NC=2CCN(CCC21)C(=O)OC(C)(C)C)=O)C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
acidifying to pH 0, the mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(NC=2CCN(CCC21)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 757 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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